molecular formula C7H13NO6 B14006705 Oxalic acid (6S)-1,4-oxazepan-6-OL

Oxalic acid (6S)-1,4-oxazepan-6-OL

Katalognummer: B14006705
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: PHCJDIZBNVPMIT-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid (6S)-1,4-oxazepan-6-OL is a compound that combines the properties of oxalic acid and a 1,4-oxazepane ring with a hydroxyl group at the 6th positionIt is a white crystalline solid that forms a colorless solution in water and is found naturally in many plants . The 1,4-oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid (6S)-1,4-oxazepan-6-OL typically involves the formation of the 1,4-oxazepane ring followed by the introduction of the hydroxyl group at the 6th position. One common method involves the cyclization of amino alcohols with diesters or diacids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as metal oxides or zeolites can be employed to facilitate the cyclization and hydroxylation reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid (6S)-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxalic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The hydroxyl group at the 6th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Oxalic acid (6S)-1,4-oxazepan-6-OL has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of oxalic acid (6S)-1,4-oxazepan-6-OL involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also inhibit certain enzymes by forming stable complexes with their active sites. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxalic Acid: A simple dicarboxylic acid with strong chelating properties.

    1,4-Oxazepane: A seven-membered ring containing one oxygen and one nitrogen atom.

    Hydroxylated Oxazepanes: Compounds with similar structures but different positions of the hydroxyl group.

Uniqueness

Oxalic acid (6S)-1,4-oxazepan-6-OL is unique due to the combination of the oxalic acid moiety and the 1,4-oxazepane ring with a specific hydroxylation pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H13NO6

Molekulargewicht

207.18 g/mol

IUPAC-Name

oxalic acid;(6S)-1,4-oxazepan-6-ol

InChI

InChI=1S/C5H11NO2.C2H2O4/c7-5-3-6-1-2-8-4-5;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-;/m0./s1

InChI-Schlüssel

PHCJDIZBNVPMIT-JEDNCBNOSA-N

Isomerische SMILES

C1COC[C@H](CN1)O.C(=O)(C(=O)O)O

Kanonische SMILES

C1COCC(CN1)O.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.